2-Amino-6,7-dichloro-3-formylchromone

Description

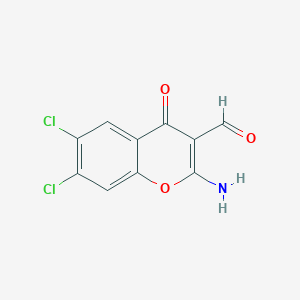

2-Amino-6,7-dichloro-3-formylchromone is a chemical compound belonging to the chromone family. Chromones are naturally occurring oxygen heterocyclic compounds widely distributed in plants and form the basic nucleus of important compounds such as flavones, isoflavones, xanthones, and anthocyanins . This compound is characterized by the presence of amino and formyl groups at specific positions on the chromone ring, along with two chlorine atoms.

Properties

CAS No. |

288399-46-2 |

|---|---|

Molecular Formula |

C10H5Cl2NO3 |

Molecular Weight |

258.05 g/mol |

IUPAC Name |

2-amino-6,7-dichloro-4-oxochromene-3-carbaldehyde |

InChI |

InChI=1S/C10H5Cl2NO3/c11-6-1-4-8(2-7(6)12)16-10(13)5(3-14)9(4)15/h1-3H,13H2 |

InChI Key |

QYHJQLINSMSWPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC(=C(C2=O)C=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-6,7-dichloro-3-formylchromone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone derivatives.

Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to achieve high yields and purity.

Chemical Reactions Analysis

2-Amino-6,7-dichloro-3-formylchromone undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming imines or enamines with various reagents.

Common Reagents and Conditions: Reactions often involve solvents like 2-propanol, tetrahydrofuran (THF), and dichloromethane (CH2Cl2), with or without catalysts.

Major Products: The major products formed from these reactions include imines, enamines, and substituted chromones.

Scientific Research Applications

2-Amino-6,7-dichloro-3-formylchromone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6,7-dichloro-3-formylchromone involves:

Comparison with Similar Compounds

2-Amino-6,7-dichloro-3-formylchromone can be compared with other similar compounds:

2-Amino-6-chloro-3-formylchromone: This compound has a similar structure but with only one chlorine atom, which may result in different reactivity and biological activity.

2-Amino-6,8-dichloro-3-formylchromone: This compound has chlorine atoms at different positions, affecting its chemical properties and applications.

Biological Activity

2-Amino-6,7-dichloro-3-formylchromone is a heterocyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_6Cl_2N_O, with a molecular weight of approximately 233.07 g/mol. The compound features a chromone core structure characterized by a benzopyrone moiety, which is enhanced by the presence of amino and formyl groups, as well as dichlorine substituents. These modifications contribute to its chemical reactivity and biological activity.

Cytotoxicity and Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly leukemia cells such as HL-60 and NALM-6. The compound induces apoptosis through mechanisms that involve the modulation of cellular processes and interaction with specific biomolecules.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 5.5 | Induction of apoptosis |

| NALM-6 | 4.8 | Modulation of cell survival pathways |

| MCF-7 | 10.2 | Interaction with enzyme targets |

The mechanism by which this compound exerts its effects involves several key pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : It may act as an inhibitor or activator of specific enzymes involved in critical biochemical pathways essential for cell proliferation and survival .

- Metal Ion Interaction : Interaction studies indicate that the compound can form complexes with metal ions such as copper and zinc, enhancing its biological activity by stabilizing certain conformations or facilitating binding to target biomolecules.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study highlighted its effectiveness against Vibrio parahaemolyticus and Vibrio harveyi, demonstrating minimum inhibitory concentrations (MICs) that suggest it could serve as an antibacterial agent .

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Vibrio parahaemolyticus | 20 | Antibacterial |

| Vibrio harveyi | 20 | Antibacterial |

Case Studies

- Leukemia Treatment : A study conducted on HL-60 leukemia cells revealed that treatment with this compound resulted in a significant decrease in cell viability, supporting its potential use in leukemia therapy.

- Antimicrobial Efficacy : In research focusing on food safety, the compound was effective in inhibiting biofilm formation in pathogenic bacteria associated with seafood products. This suggests potential applications in food preservation and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.